molecular formula C22H20N2O2S B2980347 2-((1-benzyl-1H-indol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 681273-71-2

2-((1-benzyl-1H-indol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide

Cat. No. B2980347
CAS RN: 681273-71-2
M. Wt: 376.47
InChI Key: FMFVRDKRFKJSTJ-UHFFFAOYSA-N
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Description

2-((1-benzyl-1H-indol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. It is a member of the indole family of compounds, which are known to have a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In

Scientific Research Applications

Heteroaromatic Synthesis

Heteroaromatic compounds, including furan-2-ylmethyl, undergo decarboxylative Claisen rearrangement, yielding 2,3-disubstituted heteroaromatic products. This method provides a pathway for synthesizing heteroaromatic compounds with potential applications in medicinal chemistry and material science (Craig et al., 2005).

Cascade Reactions for Heterocycles

Thiourea-acetamide compounds serve as precursors for various heterocyclic syntheses, highlighting their utility in creating biologically relevant structures through one-pot cascade reactions. This demonstrates their potential in developing new pharmaceuticals and materials (Schmeyers & Kaupp, 2002).

Antimicrobial Agents

Derivatives of acetamide, specifically those related to 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides, exhibit significant antibacterial activity. This showcases the potential of such compounds in developing new antibiotics (Ramalingam et al., 2019).

Anticancer Activity

Some 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives have been tested for anticancer activity, revealing their potency against leukemia cell lines. This indicates the potential of these compounds in cancer therapy (Horishny et al., 2021).

Synthesis and Structural Analysis

The synthesis of compounds like 2-cyano-N-(furan-2-ylmethyl)-3-(3-nitrophenyl)propanamide has contributed to the understanding of molecular structures through crystallography, aiding in the design of molecules with specific properties (Subhadramma et al., 2015).

properties

IUPAC Name

2-(1-benzylindol-3-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S/c25-22(23-13-18-9-6-12-26-18)16-27-21-15-24(14-17-7-2-1-3-8-17)20-11-5-4-10-19(20)21/h1-12,15H,13-14,16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFVRDKRFKJSTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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